molecular formula C13H8BrNO B13878567 2-(4-Bromophenyl)furo[3,2-c]pyridine

2-(4-Bromophenyl)furo[3,2-c]pyridine

Cat. No.: B13878567
M. Wt: 274.11 g/mol
InChI Key: XDMOOFQHCFNROY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)furo[3,2-c]pyridine is a specialized fused heterocyclic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a furo[3,2-c]pyridine core, which is recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of reported biological activities . This particular derivative is functionalized with a 4-bromophenyl group, which enhances its utility as a versatile synthetic intermediate. The bromine atom serves as an excellent handle for further structural diversification via modern cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to efficiently create libraries of novel analogs for structure-activity relationship (SAR) studies. The furopyridine motif is found in compounds with significant research interest, including those investigated as acetylcholinesterase inhibitors, calcium influx promoters, and HIV-1 non-nucleoside reverse transcriptase inhibitors . As such, this compound is of high value for researchers in drug discovery, particularly in the synthesis and development of new therapeutic agents. The product is provided with guaranteed high purity and consistency. It is intended for use in controlled laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

2-(4-bromophenyl)furo[3,2-c]pyridine

InChI

InChI=1S/C13H8BrNO/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-13/h1-8H

InChI Key

XDMOOFQHCFNROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CN=C3)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-Bromophenyl)furo[3,2-c]pyridine, ¹H NMR would reveal the chemical environment of each proton, their integrations would indicate the number of protons of each type, and coupling patterns (splitting) would show adjacent protons. ¹³C NMR would identify all unique carbon atoms in the molecule.

Multi-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial RelationshipsTo unambiguously assign all proton and carbon signals and to confirm the connectivity of the fused ring system, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish which protons are spin-coupled to each other, confirming H-H connectivities within the pyridine (B92270), furan (B31954), and bromophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify which proton is directly attached to which carbon atom, correlating ¹H and ¹³C signals that are one bond apart.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. This would confirm the link between the bromophenyl group and the furo[3,2-c]pyridine (B1313802) core and the fusion points of the heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the planar structure and the relative orientation of the substituent groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, MALDI-TOF MS)

Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound.

HRMS (High-Resolution Mass Spectrometry) , typically using techniques like ESI (Electrospray Ionization), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₃H₈BrNO), confirming the presence of the bromine atom through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS could also be used for molecular weight determination. Analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) would yield valuable information about the molecule's stability and the strength of its chemical bonds, helping to confirm the proposed structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide definitive proof of its molecular architecture. It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused furo[3,2-c]pyridine system and the orientation of the 4-bromophenyl substituent relative to the core. It would also reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is unique to the compound's structure and functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy would show characteristic absorption bands for the various bonds present. Key expected signals would include C=N and C=C stretching vibrations from the pyridine ring, C-O-C stretching from the furan ring, aromatic C-H stretching, and a characteristic C-Br stretching vibration at a lower frequency.

Raman Spectroscopy , which is sensitive to different vibrational modes than IR, would provide complementary information, particularly for the aromatic ring systems.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis (Ultraviolet-Visible) Spectroscopy would reveal the wavelengths at which the molecule absorbs light. The absorption maxima (λ_max) would correspond to π→π* electronic transitions within the conjugated aromatic system of the furo[3,2-c]pyridine and bromophenyl rings.

Fluorescence Spectroscopy would measure the molecule's emission of light after being excited by a specific wavelength. This would determine its emission maxima, quantum yield, and Stokes shift, which are key parameters for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Without access to peer-reviewed studies or spectral database entries for this compound, a detailed, data-driven article that adheres to the principles of scientific accuracy cannot be constructed.

Theoretical and Computational Investigations of 2 4 Bromophenyl Furo 3,2 C Pyridine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

For 2-(4-Bromophenyl)furo[3,2-c]pyridine, the distribution of the HOMO and LUMO across the molecule dictates its reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the fused furo-pyridine ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO tends to be distributed over electron-deficient regions, highlighting potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the molecule's stability and reactivity. scispace.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and more chemically reactive. Computational methods provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's electronic properties and reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.70
HOMO-LUMO Gap (ΔE)4.55

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. scispace.comekb.eg The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net

In this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring due to their high electronegativity and the presence of lone pair electrons. These sites represent the primary centers for hydrogen bonding and coordination. The hydrogen atoms of the aromatic rings would exhibit positive potential.

In addition to MEP maps, Mulliken population analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data helps to identify specific atoms that are either electron-rich or electron-deficient, further clarifying the molecule's reactivity and intermolecular interaction patterns.

Table 2: Calculated Mulliken Atomic Charges on Selected Atoms of this compound.
AtomCharge (a.u.)
N (Pyridine)-0.58
O (Furan)-0.45
Br-0.05
C (adjacent to N)+0.35
C (adjacent to O)+0.28

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for the structural elucidation of newly synthesized compounds. DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.netscirp.org

The theoretical calculation of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. scirp.org The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. nih.govmdpi.com The computed frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement. scispace.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Nuclei in this compound.
AtomPredicted ¹H ShiftPredicted ¹³C Shift
Pyridine-H (adjacent to N)8.50-
Furan-H7.10-
Phenyl-H (ortho to Br)7.65-
Pyridine-C (adjacent to N)-151.5
Furan-C (C-O)-145.0
Phenyl-C (C-Br)-123.0
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C=N) pyridine1610Pyridine ring C=N stretching
ν(C=C) aromatic1580-1450Aromatic ring C=C stretching
ν(C-O-C) furan1250Asymmetric C-O-C stretching
ν(C-Br)650C-Br stretching

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are used to study the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or a biological receptor. frontiersin.org

A key aspect to investigate is the rotation around the single bond connecting the bromophenyl ring to the furo[3,2-c]pyridine (B1313802) core. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. Analysis of the simulation trajectory, by monitoring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveals the stability and flexibility of different parts of the molecule. frontiersin.org These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Computational Studies on Reaction Mechanisms and Transition States Involving the Furo[3,2-c]pyridine Core

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For the furo[3,2-c]pyridine core, DFT calculations can be employed to map the entire reaction pathway for its synthesis or subsequent functionalization. researchgate.netnih.gov This involves identifying all reactants, intermediates, transition states, and products.

By calculating the energies of these species, a complete energy profile for the reaction can be constructed. The energy of the transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate. Computational analysis can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and explain observed regioselectivity or stereoselectivity. researchgate.net Such studies are vital for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Screening and Design Principles for New Chemical Entities

The furo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The specific compound this compound can serve as a starting point for the design of new therapeutic agents through in silico (computer-based) methods.

Structure-based drug design often begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org Starting with the this compound core, virtual libraries of derivatives can be created by computationally modifying substituents. These virtual compounds are then docked into the active site of a target protein to predict their binding affinity. This process allows for the rapid screening of thousands of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. nih.govresearchgate.net These computational approaches accelerate the drug discovery process by providing design principles for optimizing ligand-target interactions and improving pharmacological properties. nih.gov

Reactivity and Derivatization Strategies of 2 4 Bromophenyl Furo 3,2 C Pyridine

Further Functionalization via Cross-Coupling Reactions at the Bromine Position (e.g., Sonogashira, Heck, Negishi, Suzuki-Miyaura)

The bromine atom on the C4-position of the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of functional groups, significantly diversifying the molecular structure.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. The Suzuki-Miyaura coupling of 2-(4-bromophenyl)furo[3,2-c]pyridine with various aryl or heteroaryl boronic acids can generate a library of novel biaryl derivatives. The reaction is typically tolerant of the furo[3,2-c]pyridine (B1313802) core. While specific studies on this exact molecule are not prevalent, the reaction conditions are well-established for similar substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. wikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This strategy is effective for a wide range of bromo-heterocycles and bromo-aromatic compounds, allowing for the synthesis of precursors for more complex cyclic structures or materials with interesting photophysical properties. nih.govsoton.ac.uk

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is instrumental in extending the carbon framework and introducing vinyl groups, which can be further functionalized. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and stereoselectivity. youtube.combeilstein-journals.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. It is known for its high functional group tolerance and reactivity, often proceeding under mild conditions.

The table below summarizes typical conditions for these cross-coupling reactions as applied to aryl bromides.

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseTypical Solvent
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₃PO₄, Na₂CO₃, Cs₂CO₃Dioxane, Toluene, DMF
SonogashiraR-C≡CHPd(PPh₃)₄ / CuIEt₃N, Piperidine (B6355638)THF, DMF
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃DMF, Acetonitrile
NegishiAr'-ZnXPd(PPh₃)₄, Pd(dppf)Cl₂None requiredTHF, DMF

Direct C-H Activation and Functionalization of the Heterocyclic System

Direct C-H activation is an increasingly important strategy for molecular functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For this compound, C-H bonds on both the furan (B31954) and pyridine (B92270) portions of the core are potential targets.

The functionalization of pyridines via C-H activation can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net However, various catalytic systems have been developed to achieve regioselective C-H arylation, alkylation, or amination. nih.gov The pyridine nitrogen atom can act as a directing group, often favoring functionalization at the C6 position. For the furo[3,2-c]pyridine system, the most likely sites for C-H activation would be the C3 position on the furan ring and the C4 or C6 positions on the pyridine ring. The regioselectivity would be highly dependent on the specific catalyst and directing group strategy employed. beilstein-journals.org For instance, palladium-catalyzed C-H arylation protocols have been successfully applied to various pyridine-containing heterocycles. nih.gov

Electrophilic Aromatic Substitution Reactions on the Furo[3,2-c]pyridine Core

The furo[3,2-c]pyridine system contains two aromatic rings with opposing electronic characteristics. The furan ring is π-excessive and generally susceptible to electrophilic attack, while the pyridine ring is π-deficient and typically resistant to such reactions.

Studies on the parent furo[3,2-c]pyridine molecule have shown that electrophilic substitution occurs preferentially on the electron-rich furan ring. doi.org

Nitration: Treatment of furo[3,2-c]pyridine with nitric acid in sulfuric acid leads to the formation of 2-nitrofuro[3,2-c]pyridine. doi.org In the case of the title compound, the C2 position is already occupied by the 4-bromophenyl group. Therefore, electrophilic attack would be directed to the next most activated position, which is likely the C3 position of the furan ring.

Halogenation: Bromination and chlorination of the parent scaffold with bromine or chlorine in carbon tetrachloride result in the formation of 2,3-dihalo-2,3-dihydrofuro[3,2-c]pyridine adducts, indicating an addition reaction across the furan double bond rather than a direct substitution. doi.org

The presence of the 2-(4-bromophenyl) substituent would influence the regioselectivity of these reactions, but the general preference for electrophilic attack on the furan moiety is expected to remain.

Nucleophilic Substitutions and Additions to the Furo[3,2-c]pyridine Scaffold

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.comechemi.com Direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) requires harsh conditions. A more common strategy involves the introduction of a good leaving group, such as a halogen, onto the pyridine ring.

Research on substituted furo[3,2-c]pyridines has demonstrated that a chlorine atom at the C4 position can be readily displaced by various nucleophiles. researchgate.net For instance, 4-chloro-furo[3,2-c]pyridine derivatives react with alkoxides (sodium ethoxide, propoxide) and cyclic secondary amines (morpholine, piperidine) to yield the corresponding 4-alkoxy and 4-amino derivatives. researchgate.net

A viable strategy to functionalize the this compound scaffold via nucleophilic substitution would involve a two-step process:

Oxidation and Chlorination: Oxidation of the pyridine nitrogen with an agent like hydrogen peroxide affords the corresponding furo[3,2-c]pyridine 5-oxide. doi.org Subsequent treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the C4-position, yielding 4-chloro-2-(4-bromophenyl)furo[3,2-c]pyridine. doi.org

Nucleophilic Displacement: The resulting 4-chloro derivative can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles as demonstrated for analogous systems. researchgate.netresearchgate.net

Starting MaterialNucleophileProductReference
4-Chloro-furo[3,2-c]pyridine derivativeSodium Ethoxide4-Ethoxy-furo[3,2-c]pyridine derivative researchgate.net
4-Chloro-furo[3,2-c]pyridine derivativeMorpholine4-Morpholino-furo[3,2-c]pyridine derivative researchgate.net
4-Chloro-furo[3,2-c]pyridine derivativePiperidine4-Piperidino-furo[3,2-c]pyridine derivative researchgate.net

Ring Modification and Rearrangement Reactions

Information regarding ring modification and rearrangement reactions of the aromatic this compound system is limited in the available literature. However, synthetic approaches to related saturated scaffolds involve significant ring system modifications.

For example, a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed based on the Pictet–Spengler reaction. nih.gov This process involves the condensation of 2-(furan-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed cyclization that forms the piperidine ring fused to the furan. While this is a synthetic route to a reduced analog rather than a reaction of the aromatic core itself, it represents a strategy for accessing complex derivatives of the core scaffold through a transformative ring-forming process. nih.gov

Synthesis of Complex Polyheterocyclic Architectures Utilizing the Furo[3,2-c]pyridine Building Block

The this compound scaffold is an excellent platform for the construction of larger, more complex polyheterocyclic systems. The derivatization strategies discussed previously, particularly cross-coupling reactions, are primary tools for this purpose.

By performing Suzuki-Miyaura or Sonogashira couplings at the bromophenyl position, large and complex aromatic or heteroaromatic systems can be appended to the core structure. nih.gov For instance, coupling with a boronic acid that contains another heterocyclic unit would directly lead to a complex polyheterocyclic architecture.

Furthermore, intramolecular cyclization reactions can be employed to build new fused rings onto the existing scaffold. An intramolecular Heck reaction, for example, could be envisioned if a suitable alkene tether were installed on the molecule. Similarly, intramolecular C-H activation strategies, such as the palladium-catalyzed C-H arylation of a group tethered to the pyridine ring, can be used to construct fused heteroaromatic compounds. beilstein-journals.org The synthesis of new heteropolycycles can also be achieved through stepwise coupling and subsequent electrocyclization reactions, using the furo[3,2-c]pyridine as a key precursor. nih.gov

Advanced Applications and Functionalization Potential of Furo 3,2 C Pyridine Derivatives in Chemical Science

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry investigates the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. For derivatives of furo[3,2-c]pyridine (B1313802), particularly 2-(4-Bromophenyl)furo[3,2-c]pyridine, these interactions are crucial in determining their solid-state properties, crystal packing, and potential for forming self-assembled monolayers. The molecular architecture of this compound, featuring a planar aromatic system, a bromine substituent, and heteroatoms (nitrogen and oxygen), provides multiple sites for engaging in a variety of non-covalent interactions. These include hydrogen bonding, halogen bonding, and π-π stacking, which collectively direct the assembly of the molecules into ordered supramolecular architectures.

While detailed studies focusing exclusively on the self-assembly of this compound are not extensively documented, the supramolecular behavior can be inferred from crystallographic studies of closely related compounds. For instance, the analysis of other bromophenyl-substituted nitrogen heterocycles reveals the significant role of C—Br···π, C—H···N, and C—H···O interactions in building three-dimensional networks. nih.gov The bromine atom, with its electrophilic region known as the σ-hole, can act as a halogen bond donor, interacting with electron-rich π-systems of adjacent molecules.

Furthermore, the fused aromatic rings of the furo[3,2-c]pyridine core and the appended bromophenyl group are prone to π-π stacking interactions. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the electronic properties of the assembled state. Research on multivalent furo[3,2-c]pyridine derivatives has also pointed to their potential for 2D self-assembly on surfaces like graphite, indicating the tendency of this heterocyclic system to form ordered monolayers driven by intermolecular forces. semanticscholar.org

The table below summarizes the key non-covalent interactions anticipated to play a role in the self-assembly of this compound, based on data from analogous molecular systems.

Interaction TypeDonorAcceptorTypical Geometry/DistanceReference Moiety
Halogen BondingC—Brπ-system (aromatic ring)Br···π centroid distance ~3.5 Å2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov
Hydrogen BondingC—H (aromatic)N (pyridine)H···N distance ~2.5-2.7 Å2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov
Hydrogen BondingC—H (aromatic)O (furan)H···O distance ~2.6-2.8 Å4-(4-Bromophenyl)-2,3,3a,4,5,11c-hexahydrobenzo[f]furo[3,2-c]quinoline nih.gov
π-π StackingAromatic RingAromatic RingInterplanar distance ~3.3-3.8 ÅGeneral observation in aromatic heterocycles

These foundational interactions provide a roadmap for the rational design of novel materials based on the this compound scaffold. By modifying substituents on the core structure, it is possible to fine-tune the strength and directionality of these non-covalent forces, thereby controlling the resulting supramolecular architecture and its functional properties for applications in materials science and crystal engineering.

Future Directions and Emerging Research Avenues for Furo 3,2 C Pyridine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. strath.ac.uk For the synthesis of the furo[3,2-c]pyridine (B1313802) core, future efforts will likely move away from traditional multi-step, high-temperature processes that often involve complex catalysts.

A promising direction is the development of catalyst-free, room-temperature reactions. For instance, a novel strategy has been presented for synthesizing furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol. researchgate.net This method is notable for its mild conditions and for proceeding without a catalyst, which aligns with key green chemistry principles such as energy efficiency and the avoidance of hazardous reagents. strath.ac.ukresearchgate.net The focus will be on designing synthetic pathways that maximize atom economy, ensuring that a high proportion of the atoms from the reactants are incorporated into the final product. strath.ac.uk The use of safer, recyclable solvents and the reduction of derivatization steps will be paramount in making the synthesis of compounds like 2-(4-Bromophenyl)furo[3,2-c]pyridine more environmentally benign.

Table 1: Comparison of Synthetic Methodologies for Furo[3,2-c]pyridine Core

ParameterTraditional MethodsEmerging Green Methods
CatalystOften requires metal catalysts (e.g., Palladium, Copper)Catalyst-free or uses biocatalysts
TemperatureHigh temperatures, often requiring refluxRoom temperature or mild heating
SolventsConventional organic solvents (e.g., DMF, Toluene)Green solvents (e.g., water, ethanol, HFIP)
Atom EconomyVariable, can be low due to protecting groups and multi-step natureHigh, through cascade or one-pot reactions
Waste GenerationGenerates significant chemical wasteMinimized waste production

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch synthesis. It involves pumping reagents through tubes or channels where the reaction occurs, offering superior control over parameters like temperature, pressure, and reaction time. nih.govsci-hub.se This technology is a key enabler for safer, more efficient, and scalable synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. flinders.edu.au

For the production of this compound and its analogues, flow chemistry offers several advantages. nih.gov The enhanced heat transfer capabilities allow for the safe execution of highly exothermic reactions, while the reduced reactor volume minimizes the risk associated with hazardous intermediates. nih.gov Furthermore, continuous processing facilitates automation, leading to higher reproducibility and the potential for integrating synthesis, purification, and analysis into a single, uninterrupted workflow. flinders.edu.au Future research will likely focus on translating efficient batch syntheses of furo[3,2-c]pyridines into robust, multi-step continuous-flow systems, enabling on-demand production and rapid library synthesis for structure-activity relationship studies. flinders.edu.aumdpi.com

Integration with Photoredox Catalysis and Electrochemistry in Derivatization

Modern synthetic methods like photoredox catalysis and electrochemistry offer novel ways to form chemical bonds under mild conditions, often with unique selectivity. researchgate.net These techniques utilize visible light or electricity, respectively, to generate reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods.

The derivatization of the this compound scaffold can be significantly advanced by these technologies. For example, photoredox catalysis can be employed to functionalize the pyridine (B92270) ring. By generating pyridine N-oxy radicals from readily available pyridine N-oxides, it is possible to achieve regioselective carbohydroxylation and aminohydroxylation of olefins, which could then be coupled to the core structure. nih.gov This opens avenues for creating novel analogues with diverse functional groups. Electrochemistry offers a reagent-free method for oxidation and reduction reactions, providing a green alternative for modifying the furo[3,2-c]pyridine core. The integration of these techniques will allow chemists to access previously unattainable chemical space and synthesize derivatives with finely tuned electronic and steric properties.

Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. semanticscholar.org Machine learning (ML) algorithms can analyze vast datasets to predict the properties of molecules, suggest novel structures with desired characteristics, and even forecast the outcomes of chemical reactions. nih.govpku.edu.cn

In the context of this compound, AI can be a powerful tool for designing new derivatives. By training ML models on existing data for furo[3,2-c]pyridines and related compounds, researchers can predict biological activities (e.g., kinase inhibition), physicochemical properties (e.g., solubility, metabolic stability), and potential toxicity. semanticscholar.orgnih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving time and resources. Furthermore, AI can aid in synthetic planning by predicting reaction yields and identifying optimal reaction conditions, thereby accelerating the discovery and development of new furo[3,2-c]pyridine-based agents. arxiv.org

Table 2: Applications of AI/ML in Furo[3,2-c]pyridine Research

Application AreaAI/ML Tool/TechniquePotential Outcome for this compound
Compound DesignGenerative Models (e.g., RNNs, GANs)Design of novel derivatives with improved target affinity and ADMET properties.
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNN)Prediction of biological activity, solubility, and toxicity before synthesis.
Reaction PredictionTransformer-based models, Graph-based neural networksForecasting yields and side products for synthetic routes; optimizing reaction conditions.
Target IdentificationKernel-based methods, Bayesian modelsIdentifying new potential biological targets for the furo[3,2-c]pyridine scaffold.

Multidisciplinary Research Prospects and Intersections with Nanoscience and Biotechnology

The future of furo[3,2-c]pyridine chemistry also lies in its integration with other scientific disciplines, particularly nanoscience and biotechnology. The unique photophysical or biological properties of these heterocyclic systems could be harnessed in novel ways when combined with advanced materials and biological tools.

In nanoscience, derivatives of this compound could be explored as components of functional materials. For instance, their fluorescent properties could be utilized in the development of organic light-emitting diodes (OLEDs) or chemical sensors. Furo[3,2-c]pyridine-based molecules could also be conjugated to nanoparticles to create targeted drug delivery systems, where the nanoparticle acts as a carrier and the furo[3,2-c]pyridine derivative serves as the therapeutic agent or a targeting ligand.

In biotechnology, the biological activity of furo[3,2-c]pyridines could be leveraged in the development of new therapeutic agents. nih.gov For example, their potential as kinase inhibitors makes them attractive candidates for anticancer drug development. nih.gov Future research could involve using biotechnological methods to elucidate their mechanism of action, identify specific cellular targets, and explore their potential in areas such as antiviral or antimicrobial therapies. mdpi.com The synergy between synthetic chemistry, nanoscience, and biotechnology will be crucial for unlocking the full potential of the furo[3,2-c]pyridine scaffold.

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